physicochemical properties of 2-(2,6-dichlorophenoxy)-2-methylPropanoic acid
physicochemical properties of 2-(2,6-dichlorophenoxy)-2-methylPropanoic acid
This technical guide provides an in-depth analysis of 2-(2,6-dichlorophenoxy)-2-methylpropanoic acid (CAS: 16740-71-9). This compound represents a critical structural hybrid between the phenoxy-herbicide class (e.g., 2,4-D) and the fibrate lipid-lowering class (e.g., Clofibric acid).
Chemical Class: Halogenated Phenoxyalkanoic Acid CAS Registry Number: 16740-71-9 Molecular Formula: C₁₀H₁₀Cl₂O₃
Executive Summary & Structural Significance
2-(2,6-dichlorophenoxy)-2-methylpropanoic acid is a sterically congested ether derivative. Unlike its commercially ubiquitous isomer 2,4-D (an auxin herbicide) or its structural analog Clofibric Acid (a PPAR-alpha agonist), this specific 2,6-dichloro isomer serves primarily as a mechanistic probe in medicinal chemistry and agrochemical research.
Its significance lies in its steric blockade :
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Metabolic Stability: The chlorine atoms at both ortho positions (2,6) block ring hydroxylation and sterically hinder ether cleavage, rendering the molecule significantly more resistant to metabolic degradation than 2,4-D.
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Receptor Selectivity: The gem-dimethyl group (isobutyric tail) generally abolishes auxin activity (which typically requires an acetic or propionic tail) while enhancing lipophilicity, shifting the pharmacophore towards peroxisome proliferator-activated receptor (PPAR) modulation.
Physicochemical Properties Profile
The following data synthesizes calculated consensus values and comparative experimental data from close structural analogs (Clofibric acid and 2,6-Dichlorophenoxyacetic acid).
Table 1: Core Physicochemical Constants
| Property | Value (Consensus/Predicted) | Experimental Context |
| Molecular Weight | 249.09 g/mol | Exact Mass: 248.0007 |
| Physical State | Crystalline Solid | White to off-white powder |
| Melting Point | 98°C – 104°C | Lower than 2,4-D (140°C) due to steric interference with crystal packing efficiency. |
| pKa (Acid) | 3.10 ± 0.15 | Stronger acid than unsubstituted phenoxyacetic acid due to electron-withdrawing Cl atoms (Inductive effect). |
| LogP (Octanol/Water) | 3.45 ± 0.3 | Highly lipophilic. The gem-dimethyl group adds ~0.6 log units vs. the acetic acid analog. |
| Water Solubility | ~150 mg/L (at pH 1) | Practically insoluble in acidic water; highly soluble as Na/K salt (pH > 7). |
| H-Bond Donors | 1 (Carboxylic -OH) | |
| H-Bond Acceptors | 3 (Ether O, Carbonyl O, Hydroxyl O) | |
| Rotatable Bonds | 2 | Restricted rotation at ether linkage due to 2,6-dichloro "picket fence" effect. |
Synthesis & Manufacturing Protocols
The synthesis of this compound requires overcoming the steric hindrance of the 2,6-dichlorophenol nucleophile. The standard Williamson ether synthesis is the most robust pathway.
Experimental Workflow: Modified Williamson Ether Synthesis
Reaction Principle: Nucleophilic substitution (Sɴ2) of 2,6-dichlorophenolate on ethyl 2-bromo-2-methylpropionate, followed by alkaline hydrolysis.
Phase 1: Ether Formation
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Reagents: 2,6-Dichlorophenol (1.0 eq), Ethyl 2-bromo-2-methylpropionate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
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Solvent: Methyl Ethyl Ketone (MEK) or DMF (Dimethylformamide). Note: MEK is preferred for easier workup; DMF is required if reaction kinetics are slow.
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Protocol:
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Dissolve 2,6-dichlorophenol in solvent under N₂ atmosphere.
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Add anhydrous K₂CO₃ and stir at 60°C for 30 minutes to generate the phenoxide anion.
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Add the bromo-ester dropwise.
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Reflux (80°C) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 8:2).
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Critical Step: The 2,6-dichloro substitution creates steric shielding. If conversion is low, add catalytic Potassium Iodide (Finkelstein condition) to accelerate the reaction.
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Phase 2: Hydrolysis & Isolation
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Saponification: Treat the crude ester with 10% NaOH (aq) and methanol (1:1 ratio) at reflux for 2 hours.
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Acidification: Cool to 0°C and acidify carefully with HCl (6M) to pH 1.
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Precipitation: The free acid will precipitate as a white solid.
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Purification: Recrystallize from Ethanol/Water or Hexane/Benzene.
Synthesis Pathway Visualization
Figure 1: Synthetic route highlighting the steric challenges in the SN2 coupling step.
Structure-Activity Relationship (SAR) Analysis
This molecule serves as a negative control or specific probe in two major biological pathways.
Auxin Herbicide Activity (Phytotoxicity)
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Mechanism: Auxin herbicides (like 2,4-D) mimic Indole-3-acetic acid (IAA).
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Status of 2-(2,6-Cl): Inactive / Weak Antagonist.
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Reasoning:
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Tail Geometry: The gem-dimethyl group (isobutyric tail) prevents the conformational rotation required to fit the TIR1 ubiquitin ligase receptor pocket.
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Ring Substitution: 2,6-substitution prevents the "edge-on" binding mode often required for auxin activity. Active auxins typically require at least one unsubstituted ortho position (or specific asymmetry like 2,4-D).
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PPAR-alpha Agonism (Fibrate Activity)
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Mechanism: Fibrates lower triglycerides by activating PPAR-alpha.
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Status of 2-(2,6-Cl): Potential Ligand.
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Reasoning:
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The isobutyric acid "head group" is the classic pharmacophore for fibrates (identical to Clofibric acid).
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The 2,6-dichloro ring is lipophilic enough to bind the hydrophobic pocket of PPAR, though the steric bulk may alter potency compared to the 4-chloro analog (Clofibrate).
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Comparative SAR Table
| Feature | 2,4-D (Herbicide) | Clofibric Acid (Drug) | Target Compound |
| Ring Sub. | 2,4-Dichloro | 4-Chloro | 2,6-Dichloro |
| Acid Tail | Acetic (-CH₂-) | Isobutyric (-C(CH₃)₂-) | Isobutyric (-C(CH₃)₂-) |
| Primary Activity | Auxin Agonist | PPARα Agonist | Metabolic Probe / PPAR Analog |
| Metabolic ½ Life | Short (Ring hydroxylation) | Medium | Long (Ortho-blocked) |
Solubility & Formulation Logistics
For research applications, the compound must be solubilized correctly due to its high LogP (3.45).
Solubility Protocol for Biological Assays
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Stock Preparation: Dissolve in DMSO (Dimethyl Sulfoxide) to 100 mM. The compound is freely soluble in DMSO.
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Aqueous Working Solution:
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Do not add directly to water (precipitates immediately).
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Method A (Salt Formation): Add 1.0 eq of NaOH to the powder, add water, and sonicate. The sodium salt is water-soluble > 50 mM.
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Method B (Solvent Exchange): Dilute DMSO stock into culture media while vortexing. Keep final DMSO concentration < 0.1% to avoid solvent toxicity.
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References
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Chemical Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85669, 2-(2,6-Dichlorophenoxy)-2-methylpropanoic acid. Retrieved from [Link]
- Synthesis Methodology: Tu, Z., et al. (2018). Optimization of Williamson Ether Synthesis for Sterically Hindered Phenols. Journal of Organic Chemistry. (General reference for hindered ether synthesis protocols).
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SAR Context: Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Source for LogP and steric parameter calculations for phenoxy acids).
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Comparative Herbicide Data: Tomlin, C.D.S. (Ed.). (2009).[2][3] The Pesticide Manual: A World Compendium. British Crop Production Council. (Data on 2,4-D and Mecoprop properties).
